N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide
Description
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-13(16)10-4-3-5-12(6-10)20(17,18)15-7-11-8-19-9-14-11/h3-6,8-9,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUXHCXILDSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It has potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can inhibit certain enzymes, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
